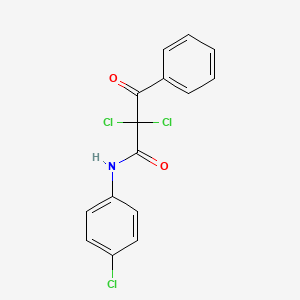

2,2-二氯-N-(4-氯苯基)-3-氧代-3-苯基丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2,2-dichloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide” is a small molecule . It belongs to the class of organic compounds known as chlorobenzenes, which are compounds containing one or more chlorine atoms attached to a benzene moiety .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2,2-dichloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide” such as melting point, boiling point, density, and refractive index are not available .科学研究应用

结构和光谱分析

2,2-二氯-N-(4-氯苯基)-3-氧代-3-苯基丙酰胺和类似化合物已因其结构和光谱性质而被广泛研究。例如,Demir 等人(2016 年)合成了一种相关化合物,并使用 X 射线衍射、红外、核磁共振和紫外-可见光谱对其进行了表征。他们的研究提供了对该化合物的分子结构、振动频率和化学位移的见解 (Demir 等人,2016 年)。

抗病原活性

Limban 等人(2011 年)的研究重点是某些硫脲衍生物的抗病原性质,其中包括类似于 2,2-二氯-N-(4-氯苯基)-3-氧代-3-苯基丙酰胺的结构。他们探讨了这些化合物与细菌细胞的相互作用,特别是注意它们作为新型抗菌剂的潜力 (Limban 等人,2011 年)。

抗菌剂

Desai 等人(2008 年)合成并评估了各种化合物,包括 2-(4-氯苯基)-N-(4-氧代-2-芳基(1,3 噻唑烷-3-基))乙酰胺,以了解其抗菌活性。这些化合物对革兰氏阳性菌和革兰氏阴性菌均表现出中等到良好的活性,突出了它们作为抗菌剂的潜力 (Desai 等人,2008 年)。

抗菌特性

Patel 和 Shaikh(2011 年)进行了一项研究,合成了与 2,2-二氯-N-(4-氯苯基)-3-氧代-3-苯基丙酰胺在结构上相关的化合物,并评估了它们的抗菌活性。这项研究有助于理解此类化合物的抗菌潜力 (Patel 和 Shaikh,2011 年)。

晶体结构分析

Lah 等人(2000 年)的类似研究提供了对相关化合物晶体结构的见解。他们对 α-卤代丙酮酰胺晶体结构的研究有助于更广泛地了解此类化学品的结构特征 (Lah 等人,2000 年)。

化学选择性反应

Hajji 等人(2002 年)的研究探讨了类似于 2,2-二氯-N-(4-氯苯基)-3-氧代-3-苯基丙酰胺的化合物的化学选择性反应。本研究提供了有关这些化合物在化学合成中的反应性和潜在应用的宝贵信息 (Hajji 等人,2002 年)。

作用机制

Target of Action

The primary target of 2,2-dichloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, also known as Carpropamide , is the rice blast fungus, Pyricularia oryzae . This compound acts by inhibiting the scytalone dehydratase enzyme involved in fungal melanin biosynthesis .

Mode of Action

Carpropamide interacts with its target, the scytalone dehydratase enzyme, by binding to it and inhibiting its function . This results in the disruption of melanin biosynthesis, a crucial process for the survival and virulence of the rice blast fungus .

Biochemical Pathways

The affected pathway is the melanin biosynthesis pathway in the rice blast fungus . By inhibiting the scytalone dehydratase enzyme, Carpropamide disrupts this pathway, leading to a decrease in melanin production. The downstream effects include reduced virulence and survival of the fungus .

Pharmacokinetics

This could impact its bioavailability, as solubility often influences how well a compound is absorbed and distributed within an organism .

Result of Action

The molecular effect of Carpropamide’s action is the inhibition of the scytalone dehydratase enzyme, leading to disrupted melanin biosynthesis . On a cellular level, this results in the rice blast fungus being less able to survive and cause disease .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Carpropamide. For instance, its low water solubility could affect its distribution in aquatic environments . Additionally, the compound is volatile and based on its chemical properties, it is non-mobile . This could influence how it is transported in the environment and how effectively it reaches its target .

安全和危害

属性

IUPAC Name |

2,2-dichloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl3NO2/c16-11-6-8-12(9-7-11)19-14(21)15(17,18)13(20)10-4-2-1-3-5-10/h1-9H,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYVXFUCPSANXPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(C(=O)NC2=CC=C(C=C2)Cl)(Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-dichloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-6-ethyl-4-(2-methoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2811612.png)

![[2-(4-chlorophenyl)sulfanylpyridin-3-yl]methyl N-(3,5-dichlorophenyl)carbamate](/img/structure/B2811613.png)

![4-butyl-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2811614.png)

![5-Bromo-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]pyrimidin-2-amine](/img/structure/B2811615.png)

![N-methyl-2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2811619.png)

![7-(furan-2-ylmethyl)-N-(2-hydroxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2811623.png)

![N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2811624.png)

![5-[(2-Amino-4-cyclopropyl-1,3-thiazol-5-yl)thio]-4-cyclopropyl-1,3-thiazol-2-amine](/img/structure/B2811627.png)

![2-(2,4-difluorophenyl)-1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]ethan-1-one](/img/structure/B2811630.png)